molecular formula C9H6BrNO4S B12512433 7-bromo-8-hydroxy-quinoline-5-sulfonic Acid CAS No. 3062-37-1

7-bromo-8-hydroxy-quinoline-5-sulfonic Acid

Cat. No.: B12512433
CAS No.: 3062-37-1
M. Wt: 304.12 g/mol
InChI Key: NDIDONXDHANSOK-UHFFFAOYSA-N
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Description

7-Bromo-8-hydroxy-quinoline-5-sulfonic acid (CAS: 3062-37-1) is a halogenated quinoline derivative with the molecular formula C₉H₆BrNO₄S and a molecular weight of 304.12 g/mol . Its structure features a bromine atom at the 7-position, a hydroxyl group at the 8-position, and a sulfonic acid group at the 5-position of the quinoline ring. The sulfonic acid group enhances hydrophilicity, while the bromine substituent introduces steric and electronic effects that influence its chemical behavior and applications.

For instance, 8-hydroxy-7-iodo-quinoline-5-sulfonic acid (CAS: 547-91-1) is synthesized via similar sulfonation and iodination steps , suggesting that bromination could be achieved using hydrobromic acid or other brominating agents.

Properties

CAS No.

3062-37-1

Molecular Formula

C9H6BrNO4S

Molecular Weight

304.12 g/mol

IUPAC Name

7-bromo-8-hydroxyquinoline-5-sulfonic acid

InChI

InChI=1S/C9H6BrNO4S/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12/h1-4,12H,(H,13,14,15)

InChI Key

NDIDONXDHANSOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2S(=O)(=O)O)Br)O)N=C1

Origin of Product

United States

Preparation Methods

Sulfonation of Quinoline Derivatives

The synthesis typically begins with the sulfonation of 8-hydroxyquinoline or its precursors. Fuming sulfuric acid (oleum) is the most common sulfonating agent, introducing the sulfonic acid group at the 5-position of the quinoline ring.

Reaction Conditions and Optimization

  • Reagents : 8-hydroxyquinoline reacts with 65–98% fuming sulfuric acid at elevated temperatures (110–140°C).
  • Mechanism : Sulfonation proceeds via electrophilic aromatic substitution, favored by the electron-donating hydroxyl group at the 8-position. The sulfonic acid group preferentially attaches to the 5-position due to steric and electronic factors.
  • Yield : Reported yields range from 60% to 85%, depending on acid concentration and reaction time.
Table 1: Sulfonation Reaction Parameters
Parameter Optimal Range Impact on Yield
H₂SO₄ Concentration 65–98% Higher concentration improves sulfonation efficiency
Temperature 120–140°C Excess heat may degrade the product
Reaction Time 3–5 hours Prolonged time increases byproducts

Bromination of 8-Hydroxyquinoline-5-Sulfonic Acid

Bromination introduces the bromine atom at the 7-position of the quinoline ring. This step requires careful control to avoid over-bromination or side reactions.

Direct Bromination with Molecular Bromine

  • Procedure : 8-Hydroxyquinoline-5-sulfonic acid is treated with molecular bromine (Br₂) in chloroform or acetic acid. The reaction is conducted at 0–25°C to favor monobromination.
  • Key Insight : Using 1.1 equivalents of Br₂ minimizes the formation of 5,7-dibromo byproducts. Excess bromine or elevated temperatures leads to di-substitution.
  • Yield : 75–92% for the monobrominated product.
Table 2: Bromination Optimization
Condition Effect on Selectivity
Solvent (CHCl₃ vs. AcOH) CHCl₃ improves monobromination (92% yield)
Temperature (0°C vs. 25°C) Lower temps reduce dibromide formation
Stoichiometry (1.1 eq Br₂) Ensures >90% mono-substitution

Alternative Brominating Agents

  • N-Bromosuccinimide (NBS) : In sulfuric acid, NBS selectively brominates the 7-position but requires strict anhydrous conditions.
  • CaBr₂-Br₂ Systems : Eco-friendly alternatives yield 7-bromo derivatives with 80–85% efficiency.

Purification and Characterization

Isolation Techniques

  • Acid-Base Recrystallization : The crude product is dissolved in dilute HCl, filtered to remove insoluble impurities, and neutralized with NaOH to precipitate pure 7-bromo-8-hydroxyquinoline-5-sulfonic acid.
  • Solvent Extraction : Methanol-acetonitrile mixtures (1:1 v/v) effectively recrystallize the compound, achieving >98% purity.

Analytical Data

  • Melting Point : 311–313°C (decomposes).
  • Spectroscopy :
    • ¹H NMR (400 MHz, D₂O): δ 8.83 (dd, J=4.4 Hz, H-2), 7.73 (d, J=8.4 Hz, H-6), 7.10 (d, J=8.4 Hz, H-5).
    • IR : Peaks at 1600 cm⁻¹ (C=N), 1180 cm⁻¹ (S=O), and 1040 cm⁻¹ (C-Br).

Industrial and Research Applications

  • Metal Chelation : Forms stable complexes with Y³⁺, La³⁺, and Al³⁺, used in wastewater treatment.
  • Analytical Chemistry : Serves as a fluorescent probe for beryllium detection at ppb levels.

Chemical Reactions Analysis

Types of Reactions

7-bromo-8-hydroxyquinoline-5-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Scientific Research Applications

While comprehensive data tables and specific case studies for "7-bromo-8-hydroxy-quinoline-5-sulfonic acid" are not available within the provided search results, the information below describes the applications and properties of related 8-hydroxyquinoline derivatives, which can provide insight.

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications
8-Hydroxyquinoline (8-HQ) and its derivatives are organic crystalline compounds composed of a phenol ring fused with a pyridine ring . These compounds have diverse applications, including uses as pharmacological and pharmaceutical agents, electron carriers in organic light-emitting diodes (OLEDs), and fluorescent chemosensors for metal ions . In the medicinal field, 8-hydroxyquinoline derivatives can be used as insecticides .

Antimicrobial and Antifungal Activities
8-HQ and its derivatives exhibit activity against insects, fungi, and bacteria, making them candidates for treating parasitic and microbial infections . For example, the 5,7-dichloro and 5,7-dibromo derivatives are highly fungitoxic . High insecticidal effects have been found for 8-hydroxy-2-methylquinoline against certain pests in rice farming areas . The 7-chloro and 7-bromo-5-sulfonic acids, as well as the 5-chloro and 5-bromo-7-sulfonic acids, exhibit fungal inhibition .

Metal Chelation and Biological Activity
Certain 8-HQ derivatives, such as 7-Morpholinomethyl-8-hydroxyquinoline, exhibit antimicrobial activity and are more active against Gram-positive bacteria than Gram-negative bacteria . The potency of these compounds correlates with their iron chelation properties .

Mechanism of Action

The mechanism of action of 7-bromo-8-hydroxyquinoline-5-sulfonic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can interfere with various biological processes. For example, in antimicrobial applications, the chelation of essential metal ions can disrupt microbial enzyme function and inhibit growth .

Comparison with Similar Compounds

Key Properties :

  • logP: Predicted to be moderately lipophilic, though less so than non-sulfonated analogs due to the sulfonic acid group. For comparison, 8-hydroxy-7-iodo-quinoline-5-sulfonic acid has a logP of 1.792 (calculated via Crippen’s method) .
  • Solubility: Expected to exhibit higher aqueous solubility than non-sulfonated quinolines, as seen in the parent compound 8-hydroxyquinoline-5-sulfonic acid, which forms stable metal chelates in aqueous media .
  • Hazards : Classified with hazard codes H335 (respiratory irritation) and H314 (severe skin/eye damage), requiring careful handling .
Structural Analogs: Halogen and Functional Group Variations
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Key Applications
7-Bromo-8-hydroxy-quinoline-5-sulfonic acid C₉H₆BrNO₄S 304.12 Br (7), -OH (8), -SO₃H (5) ~1.5–2.0* Metal chelation, fluorescence assays
8-Hydroxy-7-iodo-quinoline-5-sulfonic acid C₉H₆INO₄S 351.12 I (7), -OH (8), -SO₃H (5) 1.792 Similar to bromo analog; higher molecular weight may affect diffusion rates
8-Hydroxyquinoline-5-sulfonic acid C₉H₇NO₄S 225.22 -OH (8), -SO₃H (5) <1.0 Fluorescent metal complexes (e.g., Cd, Mg, Zn detection)
5-Bromo-8-hydroxyquinoline-7-carboxylic acid C₁₀H₆BrNO₃ 268.07 Br (5), -OH (8), -COOH (7) ~2.5–3.0* Pharmaceutical intermediates, metal chelators

Notes:

  • *Estimated values based on structural trends.
  • The sulfonic acid group (-SO₃H) significantly increases water solubility compared to carboxylic acid (-COOH) or non-sulfonated analogs.

Biological Activity

7-bromo-8-hydroxy-quinoline-5-sulfonic acid (7-Br-8-HQ-5-SO₃H) is a derivative of the 8-hydroxyquinoline family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies. This article explores the biological activity of 7-Br-8-HQ-5-SO₃H, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).

Antimicrobial Activity

The 8-hydroxyquinoline derivatives, including 7-Br-8-HQ-5-SO₃H, exhibit significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi. For instance, derivatives of 8-hydroxyquinoline demonstrated effective inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, with notable inhibition zones reported in studies .

Table 1: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

CompoundTarget OrganismInhibition Zone (mm)
7-Br-8-HQ-5-SO₃HS. aureus22
7-Br-8-HQ-5-SO₃HE. coli25
Standard DrugKlebsiella pneumoniae27

Anticancer Activity

The anticancer potential of 7-Br-8-HQ-5-SO₃H has been investigated through various in vitro studies. These studies have shown that modifications at specific positions on the quinoline ring can enhance cytotoxicity against cancer cell lines. For example, the introduction of electron-withdrawing groups at position R5 has been linked to improved anticancer activity .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (nM)
7-Br-8-HQ-5-SO₃HMCF-720.1
7-Br-8-HQ-5-SO₃HKB-V1Vbl14
Reference DrugMCF-7<20

The mechanisms underlying the biological activities of 7-Br-8-HQ-5-SO₃H are primarily associated with its ability to interact with cellular components. The compound has been shown to induce reactive oxygen species (ROS) generation, leading to endoplasmic reticulum stress and subsequent apoptosis in cancer cells . Additionally, its metal-chelating properties may play a role in modulating cellular metal homeostasis, which is crucial for its anticancer efficacy .

Study on Antiviral Properties

A recent investigation into the antiviral properties of 8-hydroxyquinoline derivatives highlighted their potential against viral infections, including those caused by influenza viruses. The study revealed that certain derivatives exhibited high antiviral activity with low cytotoxicity, suggesting their viability as therapeutic agents against viral pathogens .

Structure–Activity Relationship Studies

Extensive SAR studies have been conducted to elucidate how structural modifications influence the biological activity of quinoline derivatives. For instance, substituents at positions R5 and R7 significantly affect both antimicrobial and anticancer activities. Electron-withdrawing groups at R5 enhance cytotoxicity, while sulfonic acid substitutions tend to reduce cell permeability and cytotoxic effects .

Q & A

Q. What are the recommended methods for synthesizing 7-bromo-8-hydroxy-quinoline-5-sulfonic acid with high purity?

A multi-step approach is typically employed:

  • Sulfonation : Introduce the sulfonic acid group to the quinoline backbone using concentrated sulfuric acid or sulfur trioxide under controlled temperatures (80–120°C).
  • Halogenation : Bromination is achieved via electrophilic substitution using bromine in acetic acid or HBr/H₂O₂ systems.
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol/water mixtures ensures purity >95%. Monitor intermediates using thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C7, sulfonic acid at C5).
  • FT-IR : Detect functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹, S=O vibrations at 1150–1250 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₉H₆BrNO₄S, theoretical m/z 318.91) .

Q. How does the compound’s solubility profile impact experimental design?

Solubility data from McGowan and Crippen methods (logP ≈ 1.2, log10ws ≈ -2.3 mol/L) indicate:

  • High solubility in polar solvents (e.g., water, DMSO) for aqueous-phase reactions.
  • Limited solubility in organic solvents necessitates pH adjustment (e.g., alkaline conditions for enhanced solubility) .

Advanced Research Questions

Q. How can researchers optimize bromination reaction conditions to minimize by-products?

Strategies include:

  • Kinetic Control : Slow addition of bromine at 0–5°C to reduce di-substitution.
  • Catalysis : Use Lewis acids (e.g., FeBr₃) to enhance regioselectivity.
  • In-Situ Monitoring : UV-Vis spectroscopy tracks reaction progress (λmax shifts from 270 nm to 310 nm upon bromination) .

Q. What experimental approaches resolve discrepancies in reported metal-chelation stability constants?

Conflicting data may arise from:

  • pH Variability : Chelation strength varies with pH (e.g., stronger binding at pH 6–8 for transition metals).
  • Methodological Differences : Compare results from isothermal titration calorimetry (ITC) vs. spectrophotometric titration. Standardize conditions using IUPAC buffer systems .

Q. How can computational modeling enhance the design of derivatives for specific metal-binding applications?

  • DFT Calculations : Predict electronic effects of substituents on binding affinity (e.g., electron-withdrawing groups at C7 improve Cu²⁺ selectivity).
  • Molecular Dynamics (MD) : Simulate solvation effects and ligand-metal coordination geometry. Validate with X-ray diffraction (XRD) of crystalline complexes .

Q. What strategies mitigate interference from sulfonic acid group degradation during long-term storage?

  • Stabilization : Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation.
  • Quality Control : Periodic HPLC-UV analysis (retention time: 8.2 min) detects degradation products like 8-hydroxyquinoline-5-sulfonic acid .

Methodological Considerations for Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s fluorescence quenching behavior?

  • Control Experiments : Test for impurities (e.g., residual bromine) via ion chromatography.
  • Environmental Factors : Assess quenching under varying oxygen levels (anaerobic vs. aerobic conditions).
  • Reference Standards : Cross-validate using certified materials from IUPAC or NIST .

Q. What statistical frameworks are suitable for analyzing variability in biological activity assays?

  • ANOVA : Identify batch-to-batch variability in cytotoxicity studies (e.g., IC₅₀ values for cancer cell lines).
  • Principal Component Analysis (PCA) : Correlate structural features (e.g., Br vs. I substitution) with activity trends .

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